N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure
Properties
Molecular Formula |
C16H19ClN4O |
|---|---|
Molecular Weight |
318.80 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H19ClN4O/c1-9(12-8-10-3-4-11(12)7-10)19-16(22)14-13(17)15-18-5-2-6-21(15)20-14/h2,5-6,9-12H,3-4,7-8H2,1H3,(H,19,22) |
InChI Key |
QJKFDLJBQLZEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=NN4C=CC=NC4=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]hept-2-ene with appropriate reagents to introduce the pyrazolo[1,5-a]pyrimidine moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Scientific Research Applications
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its bicyclic structure and the presence of the pyrazolo[1,5-a]pyrimidine moiety. Similar compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
